molecular formula C17H24F6N5OP B3028444 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 206752-41-2

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate

Cat. No.: B3028444
CAS No.: 206752-41-2
M. Wt: 459.4 g/mol
InChI Key: YNOBMGHLCWIWCL-UHFFFAOYSA-N
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Description

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is a highly reactive reagent commonly used in peptide coupling reactions. It is known for its efficiency in facilitating the formation of peptide bonds, making it a valuable tool in the synthesis of peptides and proteins. The compound is characterized by its non-hygroscopic nature and high reactivity, which makes it suitable for various chemical applications .

Mechanism of Action

Target of Action

HBPipU is primarily used as a reactant in peptide coupling . It is an extremely reactive reagent that targets the carboxyl groups of amino acids, facilitating the formation of peptide bonds .

Mode of Action

HBPipU interacts with its targets by acting as a coupling agent. It facilitates the formation of peptide bonds by reacting with the carboxyl group of one amino acid and the amino group of another . This results in the formation of a peptide bond, linking the two amino acids together.

Biochemical Pathways

The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the synthesis of peptides and proteins . The downstream effects include the creation of new peptides and proteins, which can have various biological functions depending on their structure and composition.

Pharmacokinetics

It is known to be soluble in acetonitrile , suggesting that it may have good solubility in other organic solvents. Its bioavailability would depend on factors such as its route of administration and the physiological characteristics of the individual.

Result of Action

The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of new peptides and proteins . These peptides and proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

The action of HBPipU can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of the reaction environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at 2-8°C .

Biochemical Analysis

Biochemical Properties

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in peptide coupling. It interacts with various enzymes, proteins, and other biomolecules to facilitate the formation of peptide bonds. The compound is known to interact with amino acids and peptide chains, promoting the esterification of nucleosides to solid-phase supports for oligonucleotide synthesis . The nature of these interactions involves the activation of carboxyl groups, which then react with amino groups to form peptide bonds.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by enhancing the efficiency of peptide synthesis, which is essential for protein production and cellular metabolism. The compound can impact cell signaling pathways and gene expression by facilitating the synthesis of peptides that act as signaling molecules or transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the activation of carboxyl groups in amino acids and peptides. This activation leads to the formation of highly reactive intermediates that readily form peptide bonds with amino groups. The compound’s mechanism of action involves binding interactions with carboxyl and amino groups, enzyme inhibition or activation, and changes in gene expression due to the synthesis of bioactive peptides .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is known for its stability and resistance to degradation, which ensures consistent performance in peptide synthesis over extended periods. Long-term effects on cellular function observed in in vitro and in vivo studies include sustained peptide production and minimal degradation of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound enhances peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects observed in studies indicate that careful dosage control is essential to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation of carboxyl groups and the formation of peptide bonds. The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in enhancing peptide production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to sites of peptide synthesis, where it can exert its effects. The compound’s accumulation in specific cellular compartments is essential for its function in peptide coupling .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles involved in peptide synthesis through targeting signals and post-translational modifications. This localization ensures that the compound is available at sites where peptide bonds are formed, enhancing its efficiency and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate typically involves the reaction of benzotriazole with dipiperidinocarbenium and hexafluorophosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually synthesized in a laboratory setting, where precise control over reaction parameters such as temperature, pressure, and solvent is maintained .

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The industrial production process may also involve additional purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling processes. It is known for its ability to facilitate the formation of amide bonds between amino acids, which is a crucial step in peptide synthesis .

Common Reagents and Conditions: The compound is often used in conjunction with other reagents such as bases (e.g., N,N-diisopropylethylamine) and solvents (e.g., acetonitrile) to enhance its reactivity and efficiency. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure optimal performance .

Major Products: The primary product formed from reactions involving this compound is the desired peptide or protein. The compound’s high reactivity ensures that the coupling reactions proceed efficiently, resulting in high yields of the target product .

Scientific Research Applications

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate has a wide range of applications in scientific research. In chemistry, it is extensively used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs. In biology, the compound is used to create peptide-based probes and sensors for detecting and analyzing biomolecules .

In medicine, this compound is employed in the development of peptide-based therapeutics, which have shown promise in treating various diseases. The compound’s ability to facilitate efficient peptide synthesis makes it a valuable tool in drug discovery and development .

In industry, the compound is used in the production of peptide-based materials and coatings, which have applications in fields such as biotechnology and materials science .

Comparison with Similar Compounds

(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate is unique in its high reactivity and non-hygroscopic nature, which sets it apart from other peptide coupling reagents. Similar compounds include:

  • O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU)
  • O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (TBTU)
  • O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU)

Compared to these compounds, this compound offers higher reactivity and stability, making it a preferred choice for peptide synthesis .

Properties

IUPAC Name

1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBMGHLCWIWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190849-64-0, 206752-41-2
Record name (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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